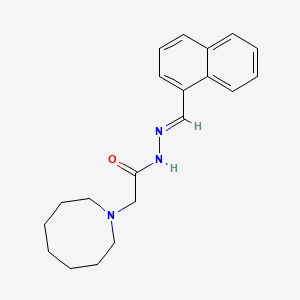
2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide
Descripción general
Descripción
2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide, also known as ANA, is an organic compound that belongs to the class of azo compounds. It is a yellow crystalline powder with a molecular formula of C17H16N4O and a molecular weight of 292.34 g/mol. ANA has gained significant attention in the scientific community due to its potential as a versatile intermediate for the synthesis of various bioactive compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to possess potent antimicrobial activity against a range of bacterial and fungal strains. 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide has also been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide has been shown to exhibit anti-inflammatory activity and to protect against oxidative stress-induced cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide is its simple and cost-effective synthesis method, which makes it a practical and accessible intermediate for the synthesis of various bioactive compounds. 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide also exhibits a broad range of biological activities, making it a versatile compound for scientific research. However, one limitation of 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide is its relatively low solubility in water, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide. One potential direction is the synthesis of novel 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide derivatives with improved solubility and biological activity. Another direction is the investigation of the mechanism of action of 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide and its derivatives, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the application of 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide in nanotechnology and drug delivery systems is an area of growing interest and could lead to the development of new and innovative therapeutic approaches.
Aplicaciones Científicas De Investigación
2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block for the synthesis of a wide range of bioactive compounds, including antimicrobial, anticancer, and anti-inflammatory agents. 2-(1-azocanyl)-N'-(1-naphthylmethylene)acetohydrazide has also been shown to exhibit excellent antioxidant activity, making it a potential candidate for the development of new drugs to treat oxidative stress-related diseases.
Propiedades
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(16-23-13-6-2-1-3-7-14-23)22-21-15-18-11-8-10-17-9-4-5-12-19(17)18/h4-5,8-12,15H,1-3,6-7,13-14,16H2,(H,22,24)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFMVRSMVAZOQ-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC(=O)NN=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}-1-azepanesulfonamide](/img/structure/B3836729.png)
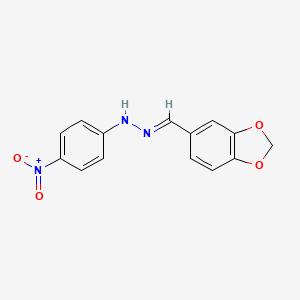
![[2-hydroxy-3-(4-methoxyphenoxy)propyl]methylsulfamic acid](/img/structure/B3836739.png)
![N'-[(4-bromo-2-thienyl)methylene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B3836746.png)
![2-[4-(1-pyrrolidinylcarbonyl)-1,2,5-thiadiazol-3-yl]phenol](/img/structure/B3836754.png)



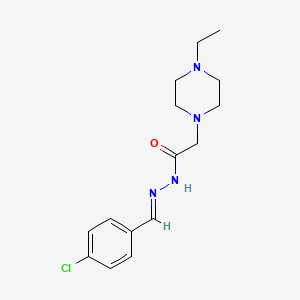
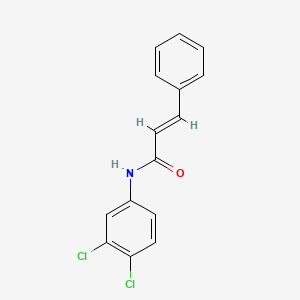
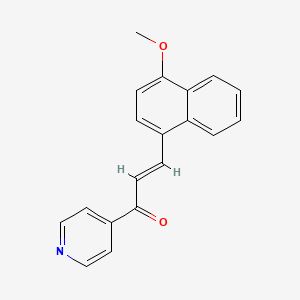
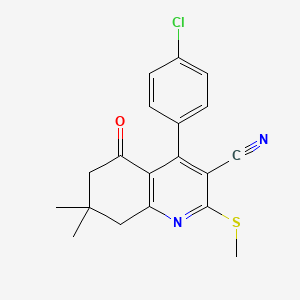
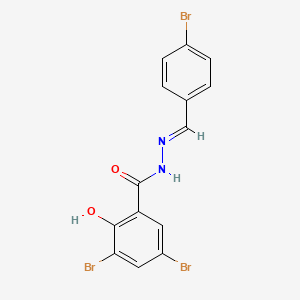
![N-[4-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethyl)phenyl]acetamide](/img/structure/B3836836.png)